molecular formula C10H8ClF3N2O2 B3040947 O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide CAS No. 255876-61-0

O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide

Cat. No. B3040947
CAS RN: 255876-61-0
M. Wt: 280.63 g/mol
InChI Key: ZKYPRXCDLJABBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide contains a total of 26 bonds; 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, and 1 primary amine .

Scientific Research Applications

Trifluoromethylation of Organic Compounds

The trifluoromethyl group is one of the most important motifs in organic compounds, especially in pharmaceutical, agricultural, and materials science . This compound could be used in the trifluoromethylation of various organic compounds, including arenes, alkenes, terminal alkynes, benzylic xanthates, ketoesters, aryl boronic acids, aromatic amines, and biphenyl isocyanide derivatives .

Oxidative Trifluoromethylation of Tertiary Amines

The compound could be used in the oxidative trifluoromethylation of tertiary amines . This process could lead to the production of various 1-trifluoromethylated tetrahydroisoquinoline derivatives .

Synthesis of Fluorine-Containing Moieties

The compound could be used in the synthesis of fluorine-containing moieties, which are of great importance in pharmaceutical, agricultural, and materials science .

Synthesis of Chiral α-Tertiary Amines

The compound could be used in the synthesis of chiral α-tertiary amines . These amines are key components of bioactive compounds and are used in the construction of pharmacologically interesting derivatives .

Synthesis of Trifluoromethyl-Containing Reagents

The compound could be used in the synthesis of trifluoromethyl-containing reagents . These reagents play a vital role in organic synthesis .

Synthesis of Bioactive Derivatives

The compound could be used in the synthesis of bioactive derivatives . These derivatives are of great importance in the modern chemical industry and are widely used in the production of chemical plant protection products, as well as in medicine and materials science .

Synthesis of 1-Aryl-2-Benzoyl-3-(Trifluoromethyl)-1H-Benzo[f]Chromenes

The compound could be used in the synthesis of 1-aryl-2-benzoyl-3-(trifluoromethyl)-1H-benzo[f]chromenes . These chromenes could be synthesized via a multicomponent reaction of substituted benzaldehydes, naphthalen-2-ol, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione .

Antithrombotic Effect of Peptide Compounds

The compound could be used in the design and testing of the antithrombotic effect of peptide compounds based on α-trifluoromethyl-α-hydroxyaspartic acid . This is one of the research areas of mimetics of RGD-containing peptides containing a trifluoromethyl group as a conformational modifier .

properties

IUPAC Name

[(Z)-(1-amino-2-chloroethylidene)amino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-5-8(15)16-18-9(17)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYPRXCDLJABBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(/CCl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide
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O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide

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